6-Butilpiridin-2-amina

Descripción general

Descripción

6-Butylpyridin-2-amine (6-BP) is an organic compound that is used in various scientific research applications. It is a versatile compound that is used in a variety of fields, including chemistry, pharmacology, and biochemistry. 6-BP is a highly reactive compound, which makes it an ideal starting material for synthesis and other laboratory experiments. 6-BP has a wide range of applications, from the synthesis of pharmaceuticals to the development of new materials.

Aplicaciones Científicas De Investigación

Aplicaciones antiinflamatorias

La 6-butilpiridin-2-amina ha sido estudiada por sus posibles efectos antiinflamatorios. La investigación indica que los derivados de pirimidina, que incluyen la this compound, pueden inhibir la expresión y las actividades de los mediadores inflamatorios clave, como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral alfa, el factor nuclear κB, los leucotrienos y algunas interleucinas . Estos hallazgos sugieren que la this compound podría desarrollarse en nuevos agentes antiinflamatorios con actividades mejoradas y toxicidad mínima.

Propiedades antioxidantes

El compuesto se ha asociado con propiedades antioxidantes, que son cruciales para combatir el estrés oxidativo y las enfermedades relacionadas . Los antioxidantes juegan un papel importante en la prevención de enfermedades degenerativas crónicas como las enfermedades cardiovasculares y cerebrovasculares, el cáncer y la diabetes. Los estudios de relación estructura-actividad (SAR) de los derivados de pirimidina, incluida la this compound, proporcionan información sobre el desarrollo de nuevos antioxidantes.

Efectos farmacológicos

La this compound muestra una gama de efectos farmacológicos, incluidas actividades antibacterianas, antivirales, antifúngicas y antituberculosas . Estas propiedades la convierten en un compuesto valioso para el desarrollo de fármacos y la investigación de tratamientos para diversas enfermedades infecciosas.

Métodos de síntesis

La síntesis de this compound es crucial para su aplicación en la investigación científica. Varios métodos para sintetizar aminas, que podrían ser aplicables a la this compound, incluyen la reducción de nitrilos o amidas, reacciones SN2 y aminación reductora de aldehídos o cetonas . Estos métodos son esenciales para producir el compuesto en cantidades suficientes para la investigación y el uso terapéutico potencial.

Relaciones estructura-actividad (SAR)

Comprender el SAR de la this compound es vital para su aplicación en el diseño y descubrimiento de fármacos. Los estudios SAR ayudan a identificar las características moleculares responsables de la actividad biológica del compuesto, lo que puede guiar el desarrollo de fármacos más potentes y selectivos .

Pautas de investigación y estudios de toxicidad

Las pautas de investigación sugieren varias direcciones para el desarrollo de nuevas pirimidinas como agentes antiinflamatorios, con un análisis SAR detallado que proporciona pistas para la síntesis de nuevos análogos . Los estudios de toxicidad también son cruciales para garantizar la seguridad de la this compound para su posible uso terapéutico. Aunque no se encontraron estudios específicos de toxicidad para la this compound, la información general de seguridad indica precaución debido a posibles peligros como irritación de la piel y los ojos .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 6-Butylpyridin-2-amine are currently unknown. The compound is a biochemical used for proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways. The downstream effects of these pathways would depend on the specific proteins and processes involved.

Pharmacokinetics

It has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability .

Result of Action

As a biochemical used in proteomics research , it may influence protein synthesis, modification, or degradation, leading to changes in cellular functions.

Action Environment

The action, efficacy, and stability of 6-Butylpyridin-2-amine can be influenced by various environmental factors. For instance, its storage temperature should be room temperature, and it should be kept in a dark place under an inert atmosphere . These conditions can help maintain its stability and efficacy. Other factors, such as pH, the presence of other chemicals, and biological factors in a living organism, could also affect its action.

Análisis Bioquímico

Biochemical Properties

6-Butylpyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as diamine oxidase, which is involved in the catabolism of polyamines. The interaction between 6-Butylpyridin-2-amine and diamine oxidase results in the deamination of the compound, leading to the formation of aminoaldehydes and hydrogen peroxide . This interaction is crucial for understanding the metabolic pathways and the role of 6-Butylpyridin-2-amine in cellular metabolism.

Cellular Effects

The effects of 6-Butylpyridin-2-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Butylpyridin-2-amine has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance . Additionally, it can alter cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, 6-Butylpyridin-2-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of diamine oxidase, inhibiting its activity and preventing the breakdown of polyamines . This inhibition leads to an accumulation of polyamines, which can have various effects on cellular functions, including cell growth and differentiation. Furthermore, 6-Butylpyridin-2-amine can modulate gene expression by interacting with transcription factors or signaling molecules, thereby influencing the transcriptional regulation of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Butylpyridin-2-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 6-Butylpyridin-2-amine in in vitro studies has shown that it can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term biological effects.

Dosage Effects in Animal Models

The effects of 6-Butylpyridin-2-amine vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate cellular functions without causing significant adverse effects . At higher doses, 6-Butylpyridin-2-amine can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage considerations in the use of 6-Butylpyridin-2-amine in research and potential therapeutic applications.

Metabolic Pathways

6-Butylpyridin-2-amine is involved in several metabolic pathways, including the catabolism of polyamines. The compound interacts with enzymes such as diamine oxidase, which catalyzes the deamination of polyamines to produce aminoaldehydes and hydrogen peroxide . This interaction is crucial for maintaining cellular homeostasis and regulating metabolic flux. Additionally, 6-Butylpyridin-2-amine can influence metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of 6-Butylpyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, facilitated by transporter proteins . Once inside the cell, 6-Butylpyridin-2-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. This distribution is essential for understanding the compound’s biological activity and its effects on cellular functions.

Subcellular Localization

6-Butylpyridin-2-amine exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize to the peroxisomes, where it participates in the catabolism of polyamines . This localization is facilitated by targeting signals and post-translational modifications that direct 6-Butylpyridin-2-amine to the peroxisomes. The subcellular localization of the compound is crucial for its role in cellular metabolism and its interactions with other biomolecules.

Propiedades

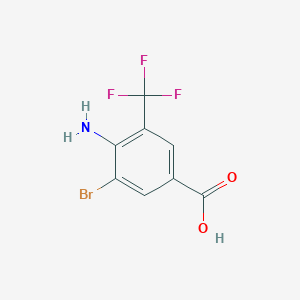

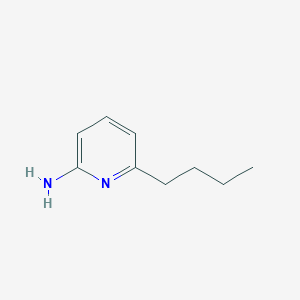

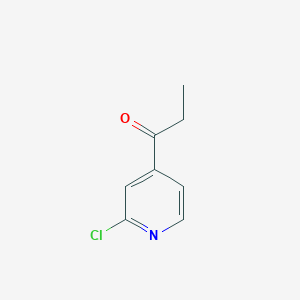

IUPAC Name |

6-butylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-3-5-8-6-4-7-9(10)11-8/h4,6-7H,2-3,5H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUWACXYDOBYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539322 | |

| Record name | 6-Butylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95337-74-9 | |

| Record name | 6-Butylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)